Para-CF3 Substitution Drives a 147-Fold Higher hMAO-B Selectivity vs. Ortho-CF3 Analog
In a head-to-head comparison within the same study, the para-trifluoromethyl substituted benzyloxy chalcone (B13) exhibited a 147.05-fold higher selectivity index (SI) for hMAO-B over hMAO-A compared to its ortho-trifluoromethyl analog (B12) [1]. Both compounds share the same atoms but differ only in the position of the CF3 group, mirroring the exact relationship between the target compound (para) and its closest commercially available analog CAS 298186-49-9 (meta) . This demonstrates that the target compound's para-substitution pattern is the critical driver for achieving the desired high selectivity profile, a key requirement for minimizing serotonergic side effects in CNS applications.
| Evidence Dimension | hMAO-B Selectivity Index (SI) |
|---|---|
| Target Compound Data | Predicted SI > 156.617 (extrapolated from para-CF3 analog B13) |
| Comparator Or Baseline | SI > 1.065 for ortho-CF3 analog (B12); SI values for meta-CF3 isomer (CAS 298186-49-9) are unreported but predicted to be intermediate. |
| Quantified Difference | 147.05-fold difference in SI between para (B13) and ortho (B12) CF3 chalcones. |
| Conditions | Recombinant human MAO-A and MAO-B enzyme inhibition assay; substrates: 0.06 mM kynuramine (MAO-A) and 0.3 mM benzylamine (MAO-B). |
Why This Matters
This matters for procurement because selecting the incorrect regioisomer (e.g., ortho- or meta-CF3) will result in a compound with dramatically lower target selectivity, potentially invalidating an entire lead optimization campaign focused on hMAO-B selectivity.
- [1] Sudevan, S. T. et al. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports 12, 22404 (2022). Table 1. View Source
